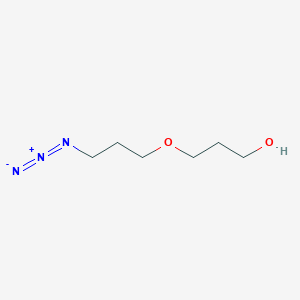

3-(3-Azidopropoxy)propan-1-ol

Description

Overview of Azido (B1232118) Alcohols as Versatile Chemical Building Blocks

Azido alcohols are a class of organic compounds that incorporate both an azide (B81097) and a hydroxyl functional group. The azide group is a high-energy moiety that is surprisingly stable under many reaction conditions, yet it can be selectively transformed into other nitrogen-containing functionalities. The hydroxyl group, a ubiquitous functional group in organic chemistry, offers a wide range of synthetic possibilities, including oxidation, esterification, and etherification.

The true versatility of azido alcohols lies in the orthogonal reactivity of these two functional groups. The azide group is most notably utilized in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netsigmaaldrich.com This reaction allows for the efficient and highly regioselective formation of stable 1,2,3-triazole linkages with terminal alkynes under mild, often aqueous, conditions. sci-hub.se This reliability has made azido alcohols indispensable in bioconjugation, drug discovery, and materials science. researchgate.net

Furthermore, the azide group can be reduced to a primary amine, providing a pathway to amino alcohols, which are crucial chiral synthons and components of many biologically active molecules and ligands. The azide can also participate in the Staudinger ligation with phosphines to form an aza-ylide, another powerful bioorthogonal conjugation technique. sigmaaldrich.com The ability to participate in such a diverse array of high-yielding and specific reactions solidifies the role of azido alcohols as powerful and versatile building blocks in modern organic synthesis. chemrevlett.comuva.nlorgchemres.org

Significance of 3-(3-Azidopropoxy)propan-1-ol in Contemporary Organic and Material Sciences

The specific structure of this compound, with its ether linkage and six-atom spacer between the azide and alcohol functionalities, imparts unique properties and applications. The flexible linker can be advantageous in the design of molecules where spatial separation of conjugated moieties is critical, such as in the development of PROTACs (Proteolysis Targeting Chimeras) and other bifunctional molecules for chemical biology. sigmaaldrich.com

In organic synthesis, this compound serves as a valuable bifunctional linker. chemicalbook.com Its hydroxyl group can be readily derivatized to introduce other functionalities or to attach the molecule to a solid support, while the azide remains available for subsequent click reactions. This strategy has been employed in the synthesis of complex molecules and functionalized polymers. mdpi.com For instance, research has shown its use in the preparation of precursors for more complex molecular architectures, where the alcohol is first reacted, followed by the modification of the azide group. universiteitleiden.nl

In materials science, the ability of this compound to participate in click chemistry makes it a key component in the surface functionalization of materials and the synthesis of novel polymers. The azide group can be "clicked" onto alkyne-modified surfaces or monomers to create well-defined architectures. This has applications in the development of biocompatible materials, sensors, and advanced coatings. The presence of the hydroxyl group offers a further point of modification, allowing for the tuning of material properties such as hydrophilicity and biocompatibility.

The following table summarizes some of the key properties of a closely related and illustrative compound, 3-azidopropan-1-ol (B1278768), as detailed information for this compound is not centrally cataloged. These properties provide a useful reference for understanding the general characteristics of short-chain azido alcohols.

| Property | Value |

| Molecular Formula | C₃H₇N₃O |

| Molecular Weight | 101.11 g/mol nih.gov |

| IUPAC Name | 3-azidopropan-1-ol nih.gov |

| CAS Number | 72320-38-8 nih.gov |

| Boiling Point | 64 °C at 2 Torr |

| Density | 1.095 g/cm³ at 25°C |

Detailed Research Findings

Recent research highlights the practical utility of this compound and related azido alcohols. For example, a study on the development of dual-targeting nanoparticles for cancer therapy utilized a derivative of 3-azidopropan-1-ol in the synthesis of a complex delivery vehicle. In this work, the azido alcohol was first reacted with oxalyl chloride and then coupled to another component to form a bifunctional linker, demonstrating the sequential reactivity of the molecule. nih.gov

Another research effort focused on creating tools to study the biosynthesis of prymnesin toxins involved the use of 3-azidopropan-1-ol in the synthesis of a complex glycosylated molecule. core.ac.uk This underscores the compound's compatibility with sensitive biological molecules and complex synthetic schemes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-azidopropoxy)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2/c7-9-8-3-1-5-11-6-2-4-10/h10H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMNOKXWAMDXHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])COCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Azidopropoxy Propan 1 Ol

Established Synthetic Pathways for 3-(3-Azidopropoxy)propan-1-ol

The most common and direct method for the synthesis of this compound involves the nucleophilic substitution of a halogenated precursor. This pathway is favored for its straightforward nature and the ready availability of starting materials.

Nucleophilic Substitution Reactions from Halogenated Propanol (B110389) Precursors

The primary route to this compound is through a nucleophilic substitution reaction (SN2) where a halide in a 3-(3-halopropoxy)propan-1-ol precursor is displaced by an azide (B81097) ion. The most common source of the azide ion is sodium azide (NaN3). The general reaction scheme involves the reaction of a chloro- or bromo-substituted propanol ether with sodium azide in a suitable solvent.

For instance, the synthesis can be achieved by reacting 3-(3-bromopropoxy)propan-1-ol with sodium azide. This reaction is analogous to the synthesis of similar, shorter-chain azido (B1232118) alcohols, such as 3-azido-1-propanol from 3-bromo-1-propanol (B121458). In a typical procedure for a related compound, 3-bromo-1-propanol is reacted with sodium azide in a solvent mixture, such as acetone (B3395972) and water, and heated under reflux. This method generally results in good yields of the corresponding azido alcohol.

A representative, albeit for a closely related compound, procedure involves dissolving 3-bromo-1-propanol and a molar excess of sodium azide in an acetone/water mixture and refluxing the solution overnight. The product is then isolated through extraction and purified. It is highly probable that a similar protocol would be effective for the synthesis of this compound from its halogenated precursor.

Below is an interactive data table summarizing typical reaction parameters for the synthesis of a closely related compound, 3-azido-1-propanol, which can be considered indicative for the synthesis of this compound.

| Precursor | Reagent | Solvent | Temperature | Reaction Time | Yield |

| 3-bromo-1-propanol | Sodium Azide | Acetone/Water | Reflux | Overnight | 77% |

| 3-chloro-1-propanol (B141029) | Sodium Azide | DMF | 80-100 °C | Several hours | Moderate to Good |

Note: The data for 3-chloro-1-propanol is generalized based on typical SN2 reactions with alkyl chlorides.

Reaction Conditions and Solvent Effects in Synthesis Optimization

The optimization of the synthesis of this compound via nucleophilic substitution is dependent on several factors, including the choice of leaving group (halide), solvent, temperature, and reaction time.

Leaving Group: Bromide is generally a better leaving group than chloride, leading to faster reaction rates. Consequently, 3-(3-bromopropoxy)propan-1-ol would be expected to react more readily than 3-(3-chloropropoxy)propan-1-ol (B3075140) under similar conditions.

Solvent: The choice of solvent plays a crucial role in SN2 reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are known to accelerate these reactions. These solvents are effective at solvating the cation (e.g., Na+) while leaving the azide anion relatively "naked" and more nucleophilic. In contrast, polar protic solvents, like water and alcohols, can solvate the azide anion through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction rate. A mixture of a polar aprotic solvent with a small amount of water is sometimes used to ensure the solubility of the sodium azide.

Temperature: Increasing the reaction temperature generally increases the rate of reaction. For less reactive precursors, such as those with a chloride leaving group, higher temperatures are often necessary to achieve a reasonable reaction rate. However, excessively high temperatures should be avoided to minimize potential side reactions and decomposition of the azide product.

Stoichiometry: Using a molar excess of sodium azide can help to drive the reaction to completion by ensuring a high concentration of the nucleophile.

Alternative Synthetic Routes to Azido Alcohol Compounds

While nucleophilic substitution is the most direct route to this compound, other methods for the synthesis of azido alcohols exist and could potentially be adapted. These alternative routes often start from different precursors and offer different synthetic strategies.

One common alternative for the synthesis of β-azido alcohols is the ring-opening of epoxides with an azide source. This method is highly regioselective, with the azide typically attacking the less sterically hindered carbon of the epoxide ring. For the synthesis of this compound, a hypothetical precursor would be an epoxide derived from an allyl ether of 3-allyloxypropan-1-ol. This epoxide could then be opened with sodium azide to yield the desired product.

Another alternative is the direct hydroxyazidation of alkenes. This method involves the simultaneous addition of a hydroxyl group and an azide group across a double bond. This approach would require a precursor such as 3-(prop-2-en-1-yloxy)propan-1-ol, which could then undergo a catalyzed hydroxyazidation reaction. Various metal catalysts have been developed for this transformation.

Methodological Advancements in Efficient and Scalable Synthesis of this compound

Improved Azidating Agents: Research has also focused on developing new and safer azidating agents. While sodium azide is widely used, concerns about its toxicity and the potential for generating explosive hydrazoic acid have led to the exploration of alternatives. These include the use of polymer-supported azide reagents, which can simplify product purification and enhance safety.

Reactivity and Chemical Transformations of 3 3 Azidopropoxy Propan 1 Ol

Azide (B81097) Group Reactivity in Diverse Chemical Environments

The azide group (-N₃) is a high-energy, tri-nitrogen functional group that is kinetically stable and does not readily react with many common biological functional groups, rendering it bioorthogonal. Its reactivity is dominated by 1,3-dipolar cycloadditions and reactions with phosphines, making it a cornerstone of "click chemistry" and chemoselective ligations.

Cycloaddition reactions are powerful tools for ring formation. For azides, the most prominent among these is the [3+2] cycloaddition with alkynes, which forms a stable, five-membered 1,2,3-triazole ring. This transformation is the basis of the widely utilized azide-alkyne Huisgen cycloaddition. wikipedia.org

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen 1,3-dipolar cycloaddition, yielding exclusively 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov This reaction has become a premier example of click chemistry due to its reliability, high yields, and tolerance of a wide range of functional groups and solvents. wikipedia.org In the context of 3-(3-azidopropoxy)propan-1-ol, the azide group readily participates in CuAAC reactions with terminal alkynes.

The mechanism involves the in situ formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.gov The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate. wikipedia.org Alternatively, direct sources of Cu(I), such as copper(I) iodide (CuI), can be used. acs.org The reaction is often accelerated by the use of a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), which prevents the disproportionation and oxidation of the Cu(I) catalyst. wikipedia.org The reaction proceeds efficiently in various solvents, including aqueous mixtures and sustainable media like glycerol. wikipedia.orgmdpi.com

The bifunctional nature of this compound allows the resulting triazole product to retain a free hydroxyl group, which can be used for subsequent modifications. This makes the compound an effective linker for connecting an alkyne-modified molecule to a surface or another molecule via the hydroxyl terminus.

| Catalyst System | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| CuSO₄ / Sodium Ascorbate | H₂O/t-BuOH, DMSO, DMF | Room Temperature, 1-24 h | wikipedia.org |

| CuI | Glycerol | Room Temperature, 6-8 h | acs.orgmdpi.com |

| CuI / L-proline | Glycerol | Room Temperature | mdpi.com |

| Cu(I) Coordination Polymers | Deep Eutectic Solvents (DESs) | Room Temperature, High Yields | acs.org |

To circumvent the cellular toxicity associated with copper catalysts, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. magtech.com.cn This reaction is a catalyst-free [3+2] cycloaddition between an azide and a strained cyclooctyne. magtech.com.cn The driving force for the reaction is the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition. magtech.com.cn

SPAAC is highly bioorthogonal, allowing for the labeling of biomolecules in living systems without interfering with native biological processes. Common cyclooctynes used in SPAAC include dibenzocyclooctyne (DBCO) and its derivatives. rsc.org The reaction of this compound with a functionalized cyclooctyne proceeds rapidly and efficiently at ambient temperatures to form a stable triazole linkage. nih.govnih.govuu.nl The rate of SPAAC can be influenced by the structure of the cyclooctyne; for example, oxidation of an alcohol on the cyclooctyne ring to a ketone has been shown to increase reaction rates. magtech.com.cnnih.govnih.gov

| Strained Alkyne | Key Features | Relative Reactivity | Reference |

|---|---|---|---|

| DIBO (4-Dibenzocyclooctynol) | Contains hydroxyl handle for functionalization. | Fast | nih.govnih.gov |

| DBCO (Dibenzocyclooctyne) | Widely used, commercially available. | Fast | rsc.org |

| DIFO (Difluorinated cyclooctyne) | Fluorine atoms enhance reactivity. | Very Fast | magtech.com.cn |

| BCN (Bicyclononyne) | Small, hydrophilic, good kinetics. | Fast | rsc.org |

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is another powerful, catalyst-free bioorthogonal ligation. rsc.orgnih.gov This [4+2] cycloaddition occurs between an electron-poor diene, typically a 1,2,4,5-tetrazine, and an electron-rich dienophile, such as a strained alkene (e.g., trans-cyclooctene) or an enol ether. rsc.orgwikipedia.org The reaction is exceptionally fast, with second-order rate constants that are among the highest known for bioorthogonal reactions. creative-biolabs.com

The azide group of this compound does not directly participate in the IEDDA reaction. Instead, its chemical inertness to the tetrazine/alkene reaction partners makes it an orthogonal functional group. This orthogonality is a significant advantage, as it allows for the design of multi-step, selective labeling strategies. For instance, the hydroxyl group of this compound could be modified with a dienophile (like a strained alkene). This derivative could then undergo a rapid IEDDA reaction with a tetrazine-functionalized molecule, leaving the azide group intact and available for a subsequent, orthogonal CuAAC or SPAAC reaction. This enables the sequential or simultaneous attachment of multiple, distinct molecular entities.

The Staudinger reaction, discovered by Hermann Staudinger, involves the reaction of an azide with a phosphine to form an aza-ylide intermediate. researchgate.netwikipedia.org This reaction can be adapted into a "ligation" strategy to form a stable amide bond, a transformation of great importance in chemical biology. thermofisher.comnih.gov

In the context of azido (B1232118) alcohols like this compound, the reaction with phosphites or phosphoramidites can lead to interesting intramolecular transformations. nih.govnih.gov Research has shown that the reaction between an azido alcohol and a phosphoramidite first forms an azido phosphite intermediate. nih.govthieme-connect.com This intermediate can then undergo an intramolecular Staudinger reaction, where the phosphite attacks the tethered azide. nih.gov The resulting phosphazide ylide intermediate can lose a molecule of dinitrogen and, through subsequent steps, cyclize to form cyclic phosphoramidates. nih.govthieme-connect.comthieme-connect.com This provides a novel synthetic route to these biologically important heterocyclic molecules under relatively mild conditions. nih.govnih.gov

| Reactants | Conditions | Product Type | Reference |

|---|---|---|---|

| γ- or δ-azido alcohols + Dibenzyl N,N-diisopropylphosphoramidite | Toluene, Tetrazole, 80 °C | 6- or 7-membered cyclic phosphoramidates | nih.govthieme-connect.com |

| Azido alcohol + Triphenylphosphine | Step 1: Ether/THF; Step 2: H₂O | Amine (Staudinger Reduction) | wikipedia.org |

| Azide + Ester-functionalized Phosphine | Aqueous solution | Amide bond (Staudinger Ligation) | nih.govresearchgate.net |

The azide group can be cleanly and efficiently reduced to a primary amine (-NH₂). This transformation is a key step in utilizing this compound as a precursor for diamine-containing structures. The resulting product, 3-(3-aminopropoxy)propan-1-ol, is a versatile building block with two distinct nucleophilic sites.

Several methods are available for this reduction:

Staudinger Reduction: The classic Staudinger reaction can be used for this purpose. The aza-ylide intermediate formed from the reaction of the azide with a phosphine (like triphenylphosphine) is hydrolyzed with water to yield the primary amine and a phosphine oxide byproduct. wikipedia.org This method is exceptionally mild and tolerant of many other functional groups.

Catalytic Hydrogenation: This is a common and clean method involving the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a catalyst can also effect the reduction, although these are often more reactive and less chemoselective.

Once formed, the primary amine of 3-(3-aminopropoxy)propan-1-ol can undergo a wide range of subsequent derivatizations, including acylation to form amides, alkylation to form secondary or tertiary amines, and reaction with isocyanates to form ureas, further expanding its utility as a chemical linker.

Cycloaddition Reactions: Principles and Mechanistic Insights

Hydroxyl Group Reactivity in this compound

The hydroxyl group in this compound is a primary alcohol, which exhibits characteristic reactivity patterns. It can undergo esterification, etherification, oxidation, and nucleophilic substitution reactions.

The primary alcohol of this compound can be readily converted into esters and ethers through well-established protocols, allowing for the introduction of a wide variety of functional groups while preserving the azide moiety for subsequent reactions.

Esterification: The formation of an ester from this compound is typically achieved by reacting it with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. This reaction is reversible, and often requires the removal of water to drive the equilibrium towards the product. For milder conditions, methods like the Steglich esterification, using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst like 4-dimethylaminopyridine (DMAP), are employed. These methods are often preferred when dealing with sensitive substrates.

Etherification: The Williamson ether synthesis is a classical and versatile method for preparing ethers from alcohols. This Sₙ2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, which then displaces a halide from an alkyl halide. To apply this to this compound, the alcohol is first treated with a strong base, such as sodium hydride (NaH), to generate the corresponding alkoxide. This alkoxide can then react with a primary alkyl halide to form the desired ether.

| Reaction Type | Reagents and Conditions | Product | Description |

|---|---|---|---|

| Fischer Esterification | Acetic acid, H₂SO₄ (cat.), Toluene, reflux | 3-(3-Azidopropoxy)propyl acetate | Acid-catalyzed reaction with a carboxylic acid, typically requiring heat and removal of water to achieve high yields. |

| Acylation with Acyl Chloride | Acetyl chloride, Pyridine, CH₂Cl₂, 0 °C to RT | 3-(3-Azidopropoxy)propyl acetate | A rapid and often high-yielding reaction with a more reactive carboxylic acid derivative. Pyridine is used to neutralize the HCl byproduct. |

| Williamson Ether Synthesis | 1. NaH, THF, 0 °C 2. Benzyl bromide, THF, RT | 1-(3-(Benzyloxy)propoxy)-3-azidopropane | A two-step process involving formation of an alkoxide followed by nucleophilic substitution on an alkyl halide. |

As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. This transformation is synthetically useful for introducing carbonyl functionality into the molecule.

Controlled oxidation to the aldehyde, 3-(3-azidopropoxy)propanal, can be achieved using milder oxidizing agents such as pyridinium chlorochromate (PCC) in a non-aqueous solvent like dichloromethane (CH₂Cl₂). It is crucial to avoid the presence of water to prevent over-oxidation to the carboxylic acid. The aldehyde is a valuable intermediate for reactions such as Wittig olefination, reductive amination, and aldol condensations.

More vigorous oxidation using strong oxidizing agents like potassium dichromate (K₂Cr₂O₇) in aqueous sulfuric acid under reflux conditions will lead to the formation of the corresponding carboxylic acid, 3-(3-azidopropoxy)propanoic acid. This introduces an acidic functional group that can be used for amide bond formation or further derivatization.

| Oxidizing Agent | Conditions | Product | Synthetic Utility of Product |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | 3-(3-Azidopropoxy)propanal | Intermediate for C-C bond formation (e.g., Wittig, aldol) and imine formation. |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Aqueous, Heat (Reflux) | 3-(3-Azidopropoxy)propanoic acid | Precursor for amide synthesis, esterification, and other carboxylic acid derivatives. |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | 3-(3-Azidopropoxy)propanal | Mild and selective oxidation to the aldehyde under neutral conditions. |

The hydroxyl group of an alcohol is a poor leaving group (hydroxide ion, OH⁻). Therefore, direct nucleophilic substitution is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a good leaving group.

A common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). This is achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. The resulting tosylate or mesylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction.

Alternatively, under strongly acidic conditions with hydrogen halides (HBr, HCl), the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺). The resulting water molecule is a good leaving group and can be displaced by the halide ion to form the corresponding alkyl halide, such as 1-bromo-3-(3-azidopropoxy)propane.

| Activation Step | Nucleophile | Product | Mechanism |

|---|---|---|---|

| Reaction with TsCl, Pyridine | Sodium Cyanide (NaCN) | 4-(3-Azidopropoxy)butanenitrile | Sₙ2 displacement of the tosylate group. |

| Reaction with PBr₃ | - (Bromide from reagent) | 1-Bromo-3-(3-azidopropoxy)propane | Conversion to an alkyl bromide. |

| Reaction with Concentrated HBr | Br⁻ (from HBr) | 1-Bromo-3-(3-azidopropoxy)propane | Sₙ2 reaction on the protonated alcohol. |

Synergistic Reactivity of Azide and Hydroxyl Functionalities for Bifunctionalization

The true synthetic power of this compound lies in its ability to act as a heterobifunctional linker, where both the azide and hydroxyl groups are utilized in a controlled, sequential manner. This allows for the covalent linkage of two different molecules or substrates.

A typical strategy involves first modifying the hydroxyl group, as it is generally unreactive under the conditions used for azide chemistry. For instance, the alcohol can be esterified or etherified as described in section 3.2.1. This step attaches the first molecule or building block.

Subsequently, the azide group can be employed in a highly efficient and specific "click" reaction, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction joins the azide-functionalized intermediate with a molecule containing a terminal alkyne, forming a stable triazole linkage. The CuAAC reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for the final conjugation step. This synergistic approach allows for the modular construction of complex structures for applications in materials science, bioconjugation, and drug discovery.

| Step | Reaction | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Esterification | Methacrylic anhydride, DMAP, CH₂Cl₂ | 3-(3-Azidopropoxy)propyl methacrylate | Introduce a polymerizable group via the hydroxyl function. |

| 2 | CuAAC Click Reaction | Phenylacetylene, CuSO₄·5H₂O, Sodium Ascorbate, H₂O/t-BuOH | 3-(3-(1-Phenyl-1H-1,2,3-triazol-4-yl)propoxy)propyl methacrylate | Conjugate a second molecule (phenylacetylene) via the azide function. |

Advanced Spectroscopic and Analytical Characterization of 3 3 Azidopropoxy Propan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 3-(3-Azidopropoxy)propan-1-ol provides a distinct fingerprint of its proton environments. The chemical shifts are influenced by the electronegativity of the adjacent oxygen, nitrogen (of the azide), and hydroxyl groups. The expected chemical shifts, multiplicities, and coupling constants are detailed below. The rapid exchange of the hydroxyl proton often results in a broad singlet, which may not show coupling to adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| HO-CH₂ - | ~3.70 | Triplet | ~6.0 |

| -CH₂-CH₂ -CH₂- | ~1.85 | Quintet | ~6.0 |

| -O-CH₂ - | ~3.55 | Triplet | ~6.0 |

| -CH₂-CH₂ -CH₂- | ~1.95 | Quintet | ~6.5 |

| N₃-CH₂ - | ~3.40 | Triplet | ~6.5 |

| H O- | Variable | Broad Singlet | N/A |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum offers complementary information by revealing the number of distinct carbon environments and their electronic nature. The chemical shifts are influenced by the same factors as in ¹H NMR. The spectrum for this compound is expected to show five distinct signals corresponding to the five non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| HO-C H₂- | ~61.5 |

| -CH₂-C H₂-CH₂- | ~32.0 |

| -O-C H₂- | ~70.0 |

| -CH₂-C H₂-CH₂- | ~29.5 |

| N₃-C H₂- | ~51.0 |

Note: Predicted values are based on standard chemical shift tables and spectral data of analogous compounds like propan-1-ol. docbrown.info The electronegative oxygen and azide (B81097) groups cause a downfield shift of the adjacent carbon atoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (molar mass: 159.19 g/mol ), the mass spectrum would exhibit a molecular ion peak ([M]⁺) and several characteristic fragment ions. The fragmentation is likely to occur at the C-O and C-N bonds, as well as involving the loss of small neutral molecules like N₂ from the azide group.

Table 3: Predicted Key Fragmentation Peaks in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 159 | [CH₂(N₃)CH₂CH₂OCH₂CH₂CH₂OH]⁺ (Molecular Ion) |

| 131 | [M - N₂]⁺ |

| 100 | [CH₂(N₃)CH₂CH₂O]⁺ or [OCH₂CH₂CH₂OH]⁺ |

| 59 | [CH₂CH₂CH₂OH]⁺ |

| 57 | [CH₂(N₃)CH₂]⁺ |

| 43 | [CH₂CH₂CH₃]⁺ |

| 31 | [CH₂OH]⁺ |

Note: The base peak in the spectrum of the related compound, propan-1-ol, is often m/z 31, corresponding to [CH₂OH]⁺. docbrown.info A similar fragmentation is expected here.

Infrared (IR) Spectroscopy for Functional Group Identification and Purity Assessment

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the azide (-N₃) and hydroxyl (-OH) groups. The presence and sharpness of these peaks are also indicative of the compound's purity.

A key feature is the strong, sharp absorption band for the asymmetric stretching vibration of the azide group, typically appearing around 2100 cm⁻¹. nih.govresearchgate.net Another prominent feature is the broad absorption band for the O-H stretching vibration of the alcohol group, which is observed in the region of 3200-3550 cm⁻¹ due to hydrogen bonding. docbrown.infoucla.edu The absence of impurities can be confirmed by the lack of unexpected peaks, such as a carbonyl stretch around 1700 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Azide (-N₃) | Asymmetric Stretch | ~2100 | Strong, Sharp |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3550 | Strong, Broad |

| Alkane (C-H) | C-H Stretch | 2850 - 2960 | Medium to Strong |

| Ether (C-O) | C-O Stretch | 1050 - 1150 | Strong |

Chromatographic Techniques for Separation and Purity Determination (e.g., Gas Chromatography, Liquid Chromatography)

Chromatographic methods are vital for the separation and purification of this compound, as well as for assessing its purity.

Gas Chromatography (GC): GC can be used for the analysis of volatile organic compounds. For azide-containing molecules, derivatization is often employed to enhance volatility and thermal stability, and to improve detection. nih.govnih.gov For example, the azide can be converted to a more stable derivative before analysis. chromatographyonline.comoup.com GC coupled with a mass spectrometer (GC-MS) provides a powerful tool for both separation and identification. nih.govnih.govresearchgate.net

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a versatile technique for the purification and analysis of a wide range of compounds, including those that are not amenable to GC. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common method for purifying compounds like this compound. Purity is assessed by the presence of a single, sharp peak in the chromatogram. Derivatization can also be used in HPLC to enhance detection, for instance, by introducing a UV-active group. chromatographyonline.com

X-ray Photoelectron Spectroscopy (XPS) in Surface Characterization of Azide-Functionalized Materials

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on a material's surface. nih.gov It is particularly useful for characterizing self-assembled monolayers (SAMs) or polymer brushes formed using this compound or its derivatives. nih.goveag.com

When a surface is functionalized with an azide-containing molecule, the high-resolution N1s XPS spectrum shows a characteristic signature for the azide group. acs.org This signature typically consists of two peaks with an approximate area ratio of 2:1. The peak at a higher binding energy (around 404-406 eV) is assigned to the central, electron-deficient nitrogen atom, while the peak at a lower binding energy (around 400-402 eV) corresponds to the two terminal, more electron-rich nitrogen atoms. nih.govnih.govthermofisher.comresearchgate.net The presence and ratio of these peaks confirm the successful immobilization of the azide group on the surface. XPS can also be used to monitor the subsequent reaction of the surface-bound azide, for example, in "click" chemistry reactions. nih.govacs.org

Table 5: Typical N1s Binding Energies in XPS for an Azide Group on a Functionalized Surface

| Nitrogen Atom Environment | Typical Binding Energy (eV) | Relative Area |

| Terminal Nitrogens (-N=N=N -) | ~400 - 402 | 2 |

| Central Nitrogen (-N =N=N-) | ~404 - 406 | 1 |

Applications of 3 3 Azidopropoxy Propan 1 Ol in Contemporary Research Fields

Role in Organic Synthesis and Heterocyclic Chemistry

In the realm of organic synthesis, 3-(3-azidopropoxy)propan-1-ol serves as a key intermediate for the construction of complex molecular architectures and heterocyclic systems. The azide (B81097) group provides a handle for "click chemistry," while the hydroxyl group can be engaged in traditional esterification, etherification, or substitution reactions.

Precursor for Dihydrooxazine Synthesis

While direct literature specifically detailing the use of this compound for the synthesis of dihydrooxazines is not prevalent, its structural motifs suggest a potential application in this area. Dihydrooxazines are six-membered heterocyclic compounds with a range of biological activities and applications as chiral auxiliaries. The synthesis of dihydrooxazines often involves the cyclization of amino alcohols. The azide group in this compound can be reduced to a primary amine, which could then undergo intramolecular cyclization or react with a suitable carbonyl compound to form the dihydrooxazine ring. This potential synthetic route highlights the latent utility of this compound in generating diverse heterocyclic libraries.

Building Block for 1,2,3-Triazole Derivatives

The most prominent application of this compound in heterocyclic chemistry is its role as a precursor for 1,2,3-triazole derivatives. The azide functionality readily participates in the Huisgen 1,3-dipolar cycloaddition with alkynes, a reaction that has been significantly advanced by the advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction is characterized by its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. nih.govsoton.ac.uk

The resulting triazole ring is not merely a linker but a stable, aromatic moiety that can participate in hydrogen bonding and dipole-dipole interactions, making it a valuable pharmacophore in medicinal chemistry. nih.gov The hydroxyl group of the original molecule remains available for further functionalization, allowing for the creation of bifunctional molecules with diverse applications.

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Features |

| This compound | Terminal Alkyne | Copper(I) salt (e.g., CuI, CuSO4/sodium ascorbate) | 1-(3-(3-Hydroxypropoxy)propyl)-4-substituted-1H-1,2,3-triazole | High yield, high regioselectivity, mild conditions |

| This compound | Internal Alkyne | Ruthenium catalysts | Mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles | Lower regioselectivity compared to CuAAC |

Table 1: Synthesis of 1,2,3-Triazole Derivatives using this compound

Functionalization of Complex Molecular Structures (e.g., Resveratrol (B1683913) Derivatives)

The ability to introduce new functional groups onto complex natural products is crucial for modifying their biological activity and physicochemical properties. Resveratrol, a naturally occurring stilbenoid, has garnered significant attention for its antioxidant and potential therapeutic properties. nih.gov However, its poor bioavailability has limited its clinical applications. mdpi.com

Chemical modification of resveratrol's hydroxyl groups is a common strategy to overcome this limitation. researchgate.net this compound can be utilized to functionalize resveratrol through etherification of one or more of its phenolic hydroxyls. The introduced azide group can then be used as a chemical handle for further modifications via click chemistry, allowing for the attachment of various moieties such as polyethylene (B3416737) glycol (PEG) to improve solubility and pharmacokinetic profiles, or fluorescent tags for imaging studies. While direct examples with this compound are not explicitly detailed, the synthetic strategies employed for resveratrol modification are amenable to its use. researchgate.net

Contributions to Polymer Science and Engineering

In polymer science, this compound is a valuable monomer and functionalizing agent for the synthesis of advanced polymeric materials with tailored properties. Its bifunctionality allows for its incorporation into polymer chains and subsequent modification of the polymer backbone.

Synthesis of Heterofunctional Polyesters via 1,3-Dipolar Cycloaddition

Heterofunctional polyesters, which contain multiple types of functional groups, are of great interest for applications in drug delivery, tissue engineering, and advanced coatings. The incorporation of azide groups into the polyester (B1180765) backbone provides a versatile platform for post-polymerization modification.

This compound can be used as a comonomer in the synthesis of polyesters through condensation polymerization of its hydroxyl group with dicarboxylic acids or their derivatives. The resulting polyester will have pendant azido (B1232118) groups along its chain. These azide groups can then react with alkynes via 1,3-dipolar cycloaddition to introduce a wide range of functionalities. researchgate.net This approach allows for the synthesis of polyesters with precisely controlled compositions and functionalities. acs.orgnih.gov

| Polymerization Method | Monomers | Resulting Polymer | Post-Polymerization Modification |

| Polycondensation | Diacid, Diol, this compound | Azide-functionalized polyester | Click chemistry with various alkynes |

| Ring-opening polymerization | Lactones, Azide-functionalized cyclic esters | Azide-functionalized polyester | Click chemistry with various alkynes |

Table 2: Synthesis of Heterofunctional Polyesters

Role in Polymerization Control and Chain-End Functionalization (e.g., RAFT, ATRP)

While direct studies detailing the specific role of this compound in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are limited, the closely related compound, 3-azido-1-propanol, provides significant insights into its potential applications. The presence of the azide group is crucial for introducing functionality to polymers, and the hydroxyl group offers a potential site for initiating polymerization or for further modification.

In RAFT polymerization, chain transfer agents (CTAs) and radical initiators can be modified to incorporate azide functionalities. For instance, a protocol for synthesizing azide-terminated RAFT polymers involves the reaction of 3-azido-1-propanol with 4-cyano-4-(thiobenzoylthio)pentanoic acid (a CTA) and 4,4'-azobis(4-cyanovaleric acid) (a radical initiator). umass.edunih.gov This method allows for the precise placement of an azide group at the α-end of the polymer chain. umass.edunih.gov The resulting azide-terminated polymers are valuable precursors for "click" chemistry reactions, enabling the straightforward conjugation of other molecules, such as biomolecules or fluorescent tags. mdpi.com

The table below summarizes a general approach for the synthesis of an azide-functionalized RAFT initiator using 3-azido-1-propanol, a method that could be adapted for this compound.

| Step | Reactants | Product | Purpose |

| 1 | 4,4'-Azobis(4-cyanovaleric acid), 3-azido-1-propanol, DMAP | Azide-derivative of the radical initiator (Az-ACVA) | To create an initiator with a terminal azide group. |

| 2 | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid, 3-azido-1-propanol, DMAP | Azide-derivative of the chain transfer agent (Az-CTPA) | To create a CTA with a terminal azide group. |

| 3 | Az-ACVA, Az-CTPA, Monomer | Azide-terminated RAFT polymer | To produce polymers with a reactive azide group at the chain end for further functionalization. |

This table is based on a protocol using 3-azido-1-propanol and illustrates a potential synthetic route. umass.edunih.gov

In ATRP, the terminal halogen atom of a polymer chain is a common site for post-polymerization modification. This halide can be substituted with an azide group, providing a versatile handle for further reactions. nih.govcmu.edu The use of a bifunctional molecule like this compound could potentially allow for the introduction of both an azide and a hydroxyl group at the chain end, further expanding the possibilities for creating complex polymer architectures. sigmaaldrich.comnih.gov

Bioconjugation and Chemical Biology Applications

The azide and hydroxyl functionalities of this compound make it a valuable tool in bioconjugation and chemical biology. The azide group is a key component of bioorthogonal "click" chemistry, while the hydroxyl group can be used for esterification or etherification reactions to attach the linker to various molecules.

Design and Synthesis of Bioconjugation Linkers

Bioconjugation linkers are molecules that connect two or more different molecules, often a biomolecule and a label or a drug. The design of these linkers is critical for maintaining the function of the conjugated molecules. While specific linkers synthesized directly from this compound are not extensively documented, the principles of using azido-alcohols in linker design are well-established.

For example, bifunctional linkers that combine two different bioorthogonal reactions can be synthesized to create complex glycoprotein (B1211001) structures. nih.gov The azide group of a molecule like this compound could be one of the reactive handles in such a linker. Furthermore, the synthesis of biotin (B1667282) linkers often involves the use of molecules with terminal functional groups that can be modified to include an azide for subsequent click chemistry reactions. mdpi.com

The azide group is central to bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are two of the most widely used bioorthogonal reactions. researchgate.netresearchgate.net

A linker containing the this compound moiety would allow for the selective modification of biomolecules that have been engineered to contain a complementary alkyne group. This enables the precise attachment of probes, drugs, or other molecules to specific sites on proteins, nucleic acids, or glycans. nih.govnih.gov

In proteomics, mass spectrometry is a key technique for identifying and quantifying proteins. nih.govresearchgate.netresearchgate.netnih.gov Chemical probes containing azide groups can be used to label specific proteins or post-translational modifications. After labeling, the azide can be "clicked" with a reporter tag, such as biotin for affinity purification or a mass tag for multiplexed analysis. mdpi.comfujifilm.com

In glycomics, the study of all glycans in an organism, metabolic labeling with azide-containing sugars allows for the visualization and identification of glycoproteins. nih.govnih.govresearchgate.net A linker derived from this compound could be used to attach detection molecules to these azide-labeled glycans.

In nucleic acid research, oligonucleotides can be synthesized with modified bases that contain reactive groups like azides. nih.govnih.govthermofisher.comthermofisher.comjenabioscience.com These azides can then be used to attach fluorescent dyes, quenchers, or other labels to specific positions in a DNA or RNA strand for use as probes in various assays. nih.govnih.gov

The azide group of this compound is an ideal handle for attaching fluorescent dyes or mass spectrometry tags. Fluorescent probes are essential tools for visualizing biological processes in real-time. nih.gov By reacting an alkyne-modified fluorophore with an azide-containing linker attached to a biomolecule, researchers can create highly specific fluorescent labels.

For mass spectrometry, isotope-labeled tags can be introduced via click chemistry to enable quantitative proteomics studies. nih.govnih.govsigmaaldrich.com For example, a set of isobaric tags, each with a unique reporter ion mass, can be synthesized with alkyne handles. These tags can then be reacted with azide-labeled peptides from different samples, allowing for the simultaneous quantification of multiple samples in a single mass spectrometry experiment. nih.gov

Development of Molecular Probes and Imaging Tags

Molecular probes and imaging tags are crucial for studying the location, dynamics, and function of molecules in living systems. nih.govnih.govresearchgate.netradiologykey.comsigmaaldrich.com The development of such probes often involves the synthesis of a molecule that specifically binds to a target of interest and a reporter molecule that can be detected.

A linker derived from this compound could be used to connect a targeting moiety (e.g., a peptide or small molecule) to an imaging agent (e.g., a fluorophore or a radionuclide). The azide group allows for the efficient and specific attachment of the imaging agent via click chemistry, while the hydroxyl group provides a point of attachment for the targeting moiety. This modular approach facilitates the rapid synthesis and screening of new imaging probes. researchgate.net

The table below outlines the general components and design principles for constructing molecular probes.

| Component | Function | Potential Role of this compound |

| Targeting Moiety | Binds specifically to the biological target of interest (e.g., a receptor, enzyme). | The hydroxyl group can be used to attach the linker to the targeting moiety. |

| Linker | Connects the targeting moiety to the reporter tag, often with optimized length and flexibility. | Forms the backbone of the linker, providing spacing and chemical handles. |

| Reporter Tag | Generates a detectable signal (e.g., fluorescence, radioactivity). | The azide group allows for the attachment of the reporter tag via click chemistry. |

Facilitating Bio-orthogonal Ligation Strategies

Bio-orthogonal ligation refers to chemical reactions that can occur in a living system without interfering with native biochemical processes. The azide functionality of this compound is central to its application in this area, primarily through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are cornerstones of click chemistry, a set of powerful, highly reliable, and selective reactions for the rapid synthesis of new compounds. nih.govijpsjournal.commerckmillipore.com

In these strategies, the azide group of this compound reacts with a terminal or strained alkyne to form a stable triazole ring. nih.govmerckmillipore.comspringerprofessional.de This ligation method is exceptionally robust and has been widely adopted for labeling and conjugating biomolecules in complex biological environments. nih.govnih.govnih.gov For instance, a biomolecule of interest can be metabolically, enzymatically, or chemically engineered to contain an alkyne group. Subsequently, this compound, often carrying a reporter molecule such as a fluorophore attached via its hydroxyl group, can be "clicked" onto the alkyne-modified biomolecule. This allows for precise imaging and tracking of biological processes in real-time. The high specificity and biocompatibility of the azide-alkyne cycloaddition minimize off-target reactions, ensuring that the native functions of the biological system are not perturbed. nih.gov

| Ligation Strategy | Reactive Groups | Catalyst/Condition | Product | Key Advantage |

| CuAAC | Azide + Terminal Alkyne | Copper(I) | 1,4-disubstituted 1,2,3-triazole | High reaction rate and yield. |

| SPAAC | Azide + Strained Alkyne (e.g., cyclooctyne) | None (Strain-promoted) | Regioisomeric mixture of triazoles | Copper-free, ideal for live-cell applications. nih.gov |

Impact on Drug Discovery and Medicinal Chemistry

The unique bifunctional nature of this compound makes it a valuable tool in the synthesis and design of novel therapeutic agents and systems.

In the quest for new drugs, medicinal chemists often generate large collections of structurally diverse molecules, known as combinatorial libraries, which can be screened for biological activity. This compound serves as a versatile scaffold or building block in this process.

The synthetic strategy often involves two key steps:

Derivatization at the hydroxyl group: A diverse range of chemical moieties (building blocks) can be attached to the hydroxyl end of the molecule through reactions like esterification or etherification.

Click chemistry at the azide group: The resulting azide-terminated intermediates can then be reacted with a variety of alkyne-containing building blocks via CuAAC.

This modular approach allows for the rapid assembly of a large number of distinct compounds from a smaller set of starting materials. The stable and chemically inert triazole ring formed during the click reaction becomes an integral part of the final molecule's backbone. This strategy has been instrumental in creating libraries of potential enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules for high-throughput screening.

Targeted therapies aim to deliver potent cytotoxic drugs specifically to diseased cells, minimizing damage to healthy tissues. Antibody-Drug Conjugates (ADCs) are a prime example, where a monoclonal antibody that recognizes a tumor-specific antigen is connected to a potent drug via a chemical linker.

Heterobifunctional linkers like this compound are conceptually ideal for constructing such systems. researchgate.netnih.govscbt.com In a hypothetical ADC construct, the hydroxyl group could be used to attach the cytotoxic payload, potentially through a cleavable ester linkage designed to release the drug inside the target cell. The azide group would then be used to conjugate this drug-linker moiety to a modified antibody containing an alkyne handle. The resulting triazole linkage provides a stable covalent connection, ensuring the integrity of the ADC as it circulates in the bloodstream before reaching the target site. The flexible propan-1-ol chain also provides spatial separation between the antibody and the drug, which can be important for maintaining the function of both components.

The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. frontiersin.orguss.cl A key therapeutic strategy involves the development of small molecules that can inhibit or reverse this aggregation process. nih.govnih.gov

Derivatives of this compound can be synthesized to explore this therapeutic avenue. The compound can serve as a central scaffold to which different chemical functionalities, known to interact with Aβ peptides, are attached. For example, researchers can synthesize a library of compounds where various aromatic or hydrogen-bond-donating/accepting groups are attached to the hydroxyl terminus, and then use click chemistry to append other functionalities via the azide group. These derivative libraries can then be screened for their ability to interfere with Aβ aggregation using techniques like Thioflavin T (ThT) fluorescence assays. nih.gov By systematically varying the groups attached to the linker, researchers can investigate the structure-activity relationship and identify the key chemical features required for potent inhibition of amyloid fibrillization. frontiersin.org

Surface Functionalization and Interface Engineering for Advanced Materials

The ability to precisely control the chemical properties of a material's surface is crucial for the development of advanced materials for applications in biosensors, medical implants, and nanotechnology. This compound is an effective molecule for surface modification due to its dual reactivity. nih.govnih.govmdpi.com

The process typically involves a two-step approach:

Surface Priming: A material surface (e.g., silica (B1680970), gold, or a polymer) is first functionalized with a chemical group that can react with the hydroxyl end of this compound. For instance, a silica surface can be treated with an isocyanate-containing silane, allowing the hydroxyl group to form a stable urethane (B1682113) linkage.

Bio-orthogonal Immobilization: This initial step results in a surface densely coated with azide groups. These azide-functionalized surfaces can then be used to immobilize alkyne-modified molecules of interest—such as proteins, DNA, or specific ligands—via a click reaction.

This method provides a robust and highly specific way to create functionalized surfaces. For example, in the development of a biosensor, an alkyne-modified capture antibody could be "clicked" onto an azide-functionalized sensor chip. This precise control over the orientation and density of immobilized biomolecules is critical for sensor performance and reproducibility.

| Application Area | Role of Hydroxyl Group (-OH) | Role of Azide Group (-N₃) |

| Bio-orthogonal Ligation | Attachment point for reporter tags (e.g., fluorophores). | Reacts with alkynes for bio-conjugation. |

| Combinatorial Synthesis | Site for initial diversification with various building blocks. | "Clicks" with alkyne building blocks for final diversification. |

| Targeted Molecular Systems | Conjugation point for a therapeutic payload. | Conjugation point for the targeting moiety (e.g., antibody). |

| Surface Functionalization | Anchors the molecule to a pre-functionalized surface. | Provides a reactive handle for immobilizing alkyne-modified biomolecules. |

Computational Chemistry and Theoretical Studies on 3 3 Azidopropoxy Propan 1 Ol

Molecular Modeling and Simulation of Reaction Mechanisms Involving Azide (B81097) and Hydroxyl Groups

Molecular modeling and simulation are powerful tools to investigate the reaction mechanisms of bifunctional molecules like 3-(3-Azidopropoxy)propan-1-ol. The presence of both a terminal azide (-N₃) and a primary hydroxyl (-OH) group on a flexible alkoxy backbone allows for a rich landscape of chemical transformations.

Key Reaction Pathways and Mechanistic Insights:

Intramolecular Cyclization: Theoretical models can be employed to study the potential for intramolecular cyclization, where the hydroxyl group might interact with the azide moiety, particularly under conditions that promote the formation of a nitrene intermediate from the azide. Density Functional Theory (DFT) calculations can elucidate the transition state geometries and activation energies for such reactions.

Intermolecular Reactions: Simulations can model how the azide and hydroxyl groups participate in intermolecular reactions. For instance, the azide can undergo [3+2] cycloaddition reactions with alkynes or alkenes, and the hydroxyl group can be involved in esterification or etherification. Computational models can predict the regioselectivity and stereoselectivity of these reactions. researchgate.net

Role of the Ether Linkage: The propoxy bridge is not merely a spacer but can influence the reactivity of the terminal functional groups through conformational effects. Molecular dynamics simulations can reveal how the flexibility of this chain affects the proximity and orientation of the azide and hydroxyl groups for potential intramolecular reactions or their accessibility for intermolecular processes.

Illustrative Reaction Coordinate for a Hypothetical Intramolecular Reaction:

A hypothetical reaction coordinate could be modeled to understand the energy profile of a potential intramolecular reaction. This would involve identifying the reactant, transition state, and product on the potential energy surface.

| Reaction Coordinate | Parameter | Description |

| Reactant | Dihedral Angle (O-C-C-C-N) | The initial orientation of the hydroxyl and azide groups. |

| Transition State | Bond Formation/Breaking | The state of maximum energy where bonds are partially formed and broken. |

| Product | Ring Structure | The final, more stable cyclic product. |

This table is for illustrative purposes and does not represent published data for this specific molecule.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide a detailed picture of the electronic structure of this compound, which is fundamental to understanding its reactivity. Methods like DFT and ab initio calculations are used to determine various molecular properties.

Key Electronic Properties and Reactivity Descriptors:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical stability. researchgate.netphyschemres.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the terminal nitrogen of the azide and the oxygen of the hydroxyl group, indicating their nucleophilic character.

Atomic Charges: Calculation of partial atomic charges (e.g., Mulliken or Natural Bond Orbital charges) can quantify the electron distribution and help in predicting sites susceptible to nucleophilic or electrophilic attack.

Calculated Electronic Properties (Hypothetical Data):

| Parameter | Value (Hartrees) | Value (eV) |

| HOMO Energy | -0.258 | -7.02 |

| LUMO Energy | 0.091 | 2.48 |

| HOMO-LUMO Gap | 0.349 | 9.50 |

Conformation Analysis and Intermolecular Interactions

The flexibility of the alkoxy chain in this compound allows it to adopt various conformations, which can significantly impact its physical properties and reactivity. Conformational analysis aims to identify the most stable conformers in the gas phase and in solution. rsc.org

Key Aspects of Conformational Analysis:

Potential Energy Surface (PES) Scanning: By systematically rotating the dihedral angles of the molecule's backbone, a PES can be generated to identify low-energy conformers.

Intramolecular Hydrogen Bonding: A key feature of alkoxyalcohols is the potential for intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the ether oxygen. rsc.org This interaction can lead to a more compact, pseudo-cyclic conformation. The strength and geometry of this hydrogen bond can be characterized using computational methods.

Intermolecular Interactions: In the condensed phase, intermolecular hydrogen bonds between the hydroxyl groups of neighboring molecules can lead to the formation of dimers or larger aggregates. Quantum chemical calculations can be used to determine the binding energies of these interactions. researchgate.net

Comparison of Key Dihedral Angles in Stable Conformers (Hypothetical):

| Conformer | Dihedral Angle 1 (C-O-C-C) | Dihedral Angle 2 (O-C-C-C) | Relative Energy (kcal/mol) | Key Interaction |

| A (Extended) | 180° | 180° | 1.5 | None |

| B (Gauche) | 60° | 180° | 0.8 | Weak van der Waals |

| C (H-bonded) | 60° | 60° | 0.0 | Intramolecular H-bond |

This table is a hypothetical representation to illustrate the concept of conformational analysis and does not reflect experimentally verified data for this molecule.

Predictive Models for Design of Novel Derivatives

Computational chemistry plays a crucial role in the rational design of novel molecules with desired properties. By modifying the structure of this compound in silico, it is possible to predict the properties of its derivatives before undertaking their synthesis. malvernpanalytical.com

Strategies for Derivative Design:

Quantitative Structure-Activity Relationship (QSAR): If a particular biological activity or property is identified, QSAR models can be developed to correlate structural features with that activity. These models can then be used to predict the activity of new, unsynthesized derivatives.

Generative Models: Modern approaches using artificial intelligence and machine learning, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), can be trained on large datasets of molecules to generate novel structures with specific desired properties. chemrxiv.orgchemrxiv.org These models could be used to explore the chemical space around this compound to design derivatives with enhanced characteristics.

Property Prediction: For newly designed derivatives, a range of properties can be computationally predicted, including solubility, lipophilicity (logP), and reactivity, to assess their potential suitability for specific applications.

Example of a Predictive Model for a Desired Property (Illustrative):

| Derivative | Modification | Predicted logP | Predicted Solubility (mg/L) |

| Parent Molecule | - | 0.8 | 5000 |

| Derivative 1 | Addition of a methyl group | 1.2 | 3500 |

| Derivative 2 | Replacement of -OH with -COOH | 0.5 | 8000 |

| Derivative 3 | Extension of the alkoxy chain | 1.5 | 2000 |

This table provides an illustrative example of how predictive models can be used to estimate the properties of novel derivatives and is not based on published experimental data.

Future Directions and Emerging Research Avenues for 3 3 Azidopropoxy Propan 1 Ol

Development of Novel Synthetic Approaches and Catalyst Systems

The synthesis of 3-(3-Azidopropoxy)propan-1-ol itself can be achieved through straightforward nucleophilic substitution. For instance, reacting 3-bromopropan-1-ol with sodium azide (B81097) in deionized water at elevated temperatures yields the desired product after extraction and purification. However, the true synthetic advancements lie in the reactions that utilize its azide functionality, primarily the azide-alkyne cycloaddition, or "click chemistry."

Future research will likely focus on developing more efficient, selective, and environmentally benign catalyst systems for this key reaction. While copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most established method for forming 1,4-disubstituted 1,2,3-triazoles, research is expanding into alternative catalysts and conditions.

Ruthenium-Based Catalysis : Unlike copper catalysts, which exclusively yield the 1,4-regioisomer, ruthenium catalysts, such as pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexe

Q & A

Q. What are the standard synthetic routes for preparing 3-(3-Azidopropoxy)propan-1-ol, and how can purity be optimized?

Methodological Answer: A common approach involves nucleophilic substitution or etherification between 3-azidopropanol and a propanol derivative (e.g., tosylated or halogenated intermediates). For example, reacting 3-azidopropanol with 3-chloropropan-1-ol under basic conditions (e.g., NaH in THF) can yield the target compound. Purification typically employs column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol . Purity optimization requires monitoring by TLC and characterization via (e.g., verifying azide proton absence at ~2100 cm in IR) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer: Due to the azide group’s thermal instability and explosive potential:

Q. How can the compound’s reactivity be leveraged in click chemistry applications?

Methodological Answer: The terminal azide undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynes to form stable triazole linkages. For bioconjugation:

- React with alkyne-modified biomolecules (e.g., proteins, DNA) in PBS (pH 7.4) using CuSO/sodium ascorbate at 25°C.

- Monitor reaction progress via HPLC or fluorescence quenching .

Advanced Research Questions

Q. How can competing side reactions (e.g., azide reduction) be minimized during synthesis?

Methodological Answer: Azide reduction by residual moisture or reducing agents can be mitigated by:

Q. What strategies improve the compound’s stability in polymer crosslinking applications?

Methodological Answer: For photopolymerization or hydrogel formation:

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

Methodological Answer: Solubility discrepancies may arise from varying azide hydration states. Systematic screening is recommended:

Q. What analytical techniques best characterize trace impurities in this compound?

Methodological Answer:

Q. How does the compound’s structure influence its pharmacokinetics in drug delivery studies?

Methodological Answer: The propanol backbone enhances hydrophilicity, while the azide enables targeted conjugation. For in vivo studies:

Q. What computational methods predict the compound’s reactivity in novel reaction systems?

Methodological Answer:

- DFT calculations : Model transition states for azide-alkyne cycloaddition (e.g., B3LYP/6-31G* basis set).

- MD simulations : Predict solvation effects in aqueous vs. organic media using GROMACS .

Data Contradiction Analysis

Q. How to address inconsistencies in reported reaction yields for azide-alkyne cycloadditions?

Methodological Answer: Variations arise from catalyst purity or solvent effects. Standardize protocols by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.